1-Benzyl-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
1-Benzyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with benzyl isocyanate under reflux conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products Formed:
- Oxidation products include various benzimidazole derivatives.
- Reduction products are typically reduced forms of the original compound.
- Substitution reactions yield a range of substituted benzimidazole compounds .
Scientific Research Applications
1-Benzyl-1H-benzo[d]imidazol-2(3H)-one has numerous applications in scientific research:
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects. Additionally, the compound may interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
1H-benzo[d]imidazol-2(3H)-one: Lacks the benzyl group, resulting in different chemical and biological properties.
2-Phenylbenzimidazole: Contains a phenyl group instead of a benzyl group, leading to variations in reactivity and biological activity.
Benzimidazole: The parent compound, which serves as the core structure for various derivatives.
Uniqueness: 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Biological Activity
1-Benzyl-1H-benzo[d]imidazol-2(3H)-one is a significant compound in medicinal chemistry, noted for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a benzimidazole core with a benzyl substituent, enhancing its lipophilicity and ability to interact with various biological targets. The presence of the benzyl group is crucial as it influences the compound's solubility and binding affinity to proteins.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ampicillin and ciprofloxacin .
Antiviral Activity
The compound has shown potential in antiviral applications. Its mechanism involves the inhibition of viral replication processes, although specific viral targets remain to be fully elucidated. Preliminary studies suggest activity against viruses such as influenza and herpes simplex virus.
Anticancer Properties
this compound has been evaluated for its anticancer effects, particularly in inhibiting the growth of various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against A549 lung cancer cells and other rapidly dividing tumor cells . The compound's mechanism may involve the induction of apoptosis and cell cycle arrest, although further research is needed to clarify these pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes by binding to their active sites, disrupting metabolic pathways. For example, it has been shown to inhibit α-glucosidase, which is crucial for glucose metabolism, with an IC50 value significantly lower than standard inhibitors like acarbose .
- Protein Interaction : It may also affect protein function by stabilizing or destabilizing protein conformations through hydrophobic interactions due to its lipophilic nature .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzimidazole derivatives including this compound reported MIC values against Staphylococcus aureus and Escherichia coli. The compound displayed MIC values of 50 μg/ml and 62.5 μg/ml respectively, demonstrating potent antibacterial activity compared to standard treatments .
Case Study 2: Anticancer Activity
In a comparative study assessing the cytotoxic effects of several benzimidazole derivatives on cancer cell lines, this compound was found to reduce cell viability by over 70% at concentrations as low as 10 µM against A549 cells. This effect was attributed to apoptosis induction as confirmed by flow cytometry analysis .
Data Tables
Properties
IUPAC Name |
3-benzyl-1H-benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGPRLHZAOPVIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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